Thrombin Receptor Agonist

Platelet Biology Receptor Pharmacology Thrombosis Research

TRAP-6 (SFLLRN) is the definitive PAR-1-selective agonist. Unlike thrombin, this hexapeptide activates PAR-1 without enzymatic activity, eliminating protease inhibitor artifacts. Zero PAR-4 cross-reactivity ensures clean IC₅₀ determinations for vorapaxar-class antagonists. With EC₅₀ 0.8 μM in platelet aggregation and validated in vivo hemodynamic responses, TRAP-6 is essential for hemostasis, thrombosis, and endothelial COX-2 studies. Insist on sequence-specific potency.

Molecular Formula C81H118N20O23
Molecular Weight 1739.9 g/mol
Cat. No. B15088505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombin Receptor Agonist
Molecular FormulaC81H118N20O23
Molecular Weight1739.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
InChIInChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)
InChIKeyOXHYRVSBKWIFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thrombin Receptor Agonist Peptides: Procurement-Grade PAR-1 Activators for Platelet and Cardiovascular Research


Thrombin receptor agonist peptides (TRAPs) are a class of synthetic peptides that activate protease-activated receptor-1 (PAR-1), the high-affinity thrombin receptor on human platelets and vascular cells [1]. These peptides mimic the tethered ligand sequence (SFLLRN for human PAR-1) exposed upon proteolytic cleavage of the receptor by thrombin, enabling full receptor activation without enzymatic activity [2]. Key representatives include the 14-mer SFLLRNPNDKYEPF (TRAP-14) and the minimal active hexapeptide SFLLRN (TRAP-6), which induces platelet aggregation with an EC₅₀ of 0.8 μM in vitro . Unlike native thrombin, these peptides offer selective, protease-independent PAR-1 activation, making them indispensable tools for dissecting PAR-1-specific signaling in hemostasis, thrombosis, and vascular biology research.

Why Thrombin Receptor Agonist Procurement Requires Sequence-Specific Selection Over Generic PAR-1 Peptides


Generic substitution among PAR-1 agonist peptides is scientifically invalid due to substantial differences in potency, receptor selectivity, signaling bias, and in vivo pharmacodynamic profiles. Even peptides derived from the same tethered ligand sequence exhibit markedly different functional properties: SFLLRN (TRAP-6) shows 5-fold higher potency than its parent 14-mer TRAP-14 in platelet aggregation assays [1], while the PAR-1-selective agonist TFLLRN activates neuronal calcium signaling with an EC₅₀ of 1.9 μM but fails to induce COX-2 expression in endothelial cells at concentrations where SFLLRN is active [2]. Cross-reactivity with PAR-2 and PAR-4 varies dramatically across agonist sequences—TRAP-6 demonstrates no activity at PAR-4, whereas alternative PAR-1 peptides may exhibit off-target PAR-2 activation that confounds experimental interpretation [3]. Furthermore, in vivo hemodynamic responses differ fundamentally: SFLLRN produces a biphasic blood pressure response (hypotension followed by rebound hypertension after L-NAME pretreatment), while the PAR-2 agonist SLIGRL induces sustained hypotension without rebound, demonstrating that receptor subtype selectivity critically determines physiological outcomes [4]. These quantitative differences mandate sequence-specific procurement decisions.

Quantitative Evidence Guide: Differential Performance Metrics for Thrombin Receptor Agonist Peptides


PAR-1 Selectivity: TRAP-6 Shows Zero Activity at PAR-4 Versus Cross-Reactive Alternatives

TRAP-6 (SFLLRN) demonstrates absolute selectivity for PAR-1 with no detectable activity at PAR-4, a critical differentiation from alternative PAR-1 agonists that may exhibit PAR-2 or PAR-4 cross-reactivity. This selectivity has been verified through functional assays showing that TRAP-6-induced platelet activation is fully blocked by PAR-1 antagonists but unaffected by PAR-4 antagonists [1]. In contrast, the PAR-4 agonist AYPGKF activates PAR-4 without affecting PAR-1, while some longer PAR-1-derived peptides demonstrate partial PAR-2 activation. The functional consequence of this selectivity is demonstrated in endothelial cells where PAR-1 activation by TFLLRN induces COX-2 expression and prostacyclin release, whereas PAR-4 activation by AYPGKF fails to induce COX-2 expression despite comparable ERK1/2 and p38MAPK phosphorylation [2].

Platelet Biology Receptor Pharmacology Thrombosis Research

Comparative Platelet Aggregation Potency: TRAP-6 (EC₅₀ 0.8 μM) vs PAR-4 Agonist AYPGKF and PAR-1 Agonist TFLLR

Direct comparative analysis of PAR agonist potencies in human platelet aggregation assays establishes a clear hierarchy: thrombin (most potent) > PAR1AP (TFLLR-amide) > TRAP (SFLLRNPNDKYEPF-amide) > PAR4AP (AYPGKF-amide) [1]. TRAP-6 (SFLLRN) specifically induces platelet aggregation with an EC₅₀ of 0.8 μM in human platelet-rich plasma, as confirmed across multiple independent vendor validations . The functional distinction extends beyond potency to mechanistic pathways: PAR1AP- and TRAP-induced aggregation involves both ADP-dependent and MMP-2-dependent pathways (partially inhibited by apyrase and phenanthroline), whereas PAR4AP-induced aggregation is entirely ADP-dependent (completely abolished by apyrase) and MMP-2-independent . This mechanistic divergence means that PAR-1 agonists and PAR-4 agonists cannot substitute for one another in platelet function studies—they activate distinct, non-redundant signaling cascades that differentially respond to pharmacological inhibitors.

Platelet Aggregation Hemostasis Anti-platelet Drug Screening

In Vivo Hemodynamic Differentiation: SFLLRN Produces Biphasic Blood Pressure Response vs Monophasic SLIGRL (PAR-2)

In anesthetized mouse models, intravenous administration of PAR-1 and PAR-2 agonists produces quantitatively and qualitatively distinct hemodynamic profiles. All peptides dose-dependently decreased mean arterial pressure (MAP) with the potency order: SLIGRL (PAR-2) > SFLLRN (PAR-1) > TFLLRNPNDK (PAR-1-selective) [1]. However, the temporal pattern and nitric oxide dependence differ fundamentally: SLIGRL induced prolonged hypotension with slow return to baseline, whereas SFLLRN and TFLLRNPNDK produced hypotension followed by rapid return toward baseline and sustained moderate hypotension. Critically, following L-NAME pretreatment (nitric oxide synthase inhibition), SFLLRN and TFLLRNPNDK—but not SLIGRL—elicited rebound hypertension, demonstrating that PAR-1 activation triggers concurrent vasoconstriction unmasked when NO-mediated vasodilation is blocked [1]. Additionally, SFLLRN and TFLLRNPNDK decreased heart rate, whereas SLIGRL did not. These divergent responses confirm that PAR-1 and PAR-2 mediate distinct vascular regulatory functions and cannot be used interchangeably in cardiovascular studies.

Cardiovascular Pharmacology In Vivo Hemodynamics Vascular Biology

Sequence-Dependent Potency Variation: TRAP-6 (SFLLRN) Shows 5-Fold Higher Potency Than Parent TRAP-14

Within the PAR-1 agonist peptide family, sequence length critically determines functional potency. The hexapeptide SFLLRN (TRAP-6) induces half-maximal platelet aggregation at approximately 0.8 μM, demonstrating 5-fold higher potency than the parent 14-amino acid peptide SFLLRNPNDKYEPF (TRAP-14) in the same assay system [1]. Structure-activity relationship studies further establish that the pentapeptide SFLLR represents the minimal sequence retaining full agonist activity, while systematic alanine and N-methyl scanning reveals that the amide nitrogen between residues 1 and 2 is a critical determinant of receptor recognition [2]. The absolute requirement of a positively charged N-terminus was contradicted by the finding that the N-terminal hydroxyl peptide psi(HO)S-FLLR-NH₂ retains strong agonist activity [2]. Position 3 tolerates wide side-chain variation but is sensitive to conformational changes: SFPLR-NH₂ is active, whereas SF-NMeL-LR-NH₂ is not [2]. These quantitative SAR findings mean that even peptides with identical receptor targets exhibit substantially different activation potencies and cannot be assumed equivalent.

Peptide SAR Structure-Activity Relationship Receptor Pharmacology

PAR-1 vs PAR-2 Functional Divergence in Endothelial Barrier Regulation

Although both PAR-1 and PAR-2 agonist peptides induce calcium mobilization, only PAR-1 activation affects endothelial barrier function—a critical distinction for vascular permeability studies. Thrombin caused endothelial monolayer permeability and mobilized intracellular calcium with EC₅₀ values of 0.1 nM and 1.7 nM, respectively, while peptide analogs that activate PAR-1 produced distinct functional response profiles compared to thrombin [1]. The PAR-1 agonist TFLLRN (10 μM) fully mimics thrombin action on ATP release from human umbilical vein endothelial cells [2]. In rat microvascular endothelium, PAR-1 activating peptides (SFLLRN-NH₂ and TFLLRN-NH₂ at 25-250 μM) increased transendothelial electrical resistance (TER), formed fewer stress fibers, and did not induce paracellular gaps—in direct contrast to responses observed in pulmonary artery endothelial cells [3]. This endothelial bed-specific response highlights that PAR-1 activation produces tissue-dependent functional outcomes that cannot be extrapolated from PAR-2 agonist studies or from thrombin studies alone.

Endothelial Biology Vascular Permeability Inflammation

Procurement-Grade Purity Specifications: ≥97% HPLC vs ≥95% HPLC for Research Applications

Commercially available thrombin receptor agonist peptides exhibit measurable differences in purity specifications that impact experimental reproducibility. Multiple suppliers offer the 14-mer SFLLRNPNDKYEPF at ≥97% purity by HPLC, while alternative sources provide ≥95% purity grades . The difference in purity specification translates to a 40% reduction in potential impurities (≤3% vs ≤5% non-target material), which is particularly consequential for sensitive applications including calcium mobilization assays, receptor binding studies, and in vivo experiments where contaminating peptides may introduce confounding biological activities [1]. Lyophilized formulations packaged under inert gas with trifluoroacetate counterion maintain stability for 12 months at -20°C under desiccating conditions . For TRAP-6 (SFLLRN), multiple vendors consistently report >95% purity with molecular weight 748.88 g/mol and water solubility to 1 mg/mL . The availability of CAS-registered compounds (TRAP-6: CAS 141136-83-6; TRAP-14: CAS 137339-65-2) enables precise procurement across suppliers, though lot-to-lot variability in peptide content and salt form (trifluoroacetate vs acetate) requires verification.

Quality Control Peptide Synthesis Research Reagent Procurement

Evidence-Backed Application Scenarios for Thrombin Receptor Agonist Peptides in Research and Development


Human Platelet Aggregation and Anti-Platelet Drug Screening Assays

TRAP-6 (SFLLRN) at 0.8-2 μM induces robust, reproducible platelet aggregation that serves as a positive control for PAR-1-mediated activation in light transmission aggregometry and flow cytometry assays [1]. The PAR-1 selectivity of TRAP-6 (zero PAR-4 activity) enables unambiguous attribution of anti-platelet effects to PAR-1 pathway inhibition, distinguishing it from PAR-4 agonists (AYPGKF) which engage entirely ADP-dependent, MMP-2-independent aggregation pathways [2]. This specificity is essential for screening PAR-1 antagonists such as vorapaxar and atopaxar, where cross-reactivity with PAR-4 would confound IC₅₀ determinations. Clinical studies have employed TRAP-6 at 2 μM to demonstrate enhanced maximal platelet aggregation in venous thromboembolism patients compared to controls, validating its utility as a disease-relevant functional biomarker .

Endothelial Cell COX-2 Induction and Prostacyclin Release Studies

PAR-1-selective peptides (TFLLRN and SFLLRN) induce sustained COX-2 protein expression and 6-keto-PGF₁α production in human endothelial cells without modifying COX-1 expression [1]. This effect is mediated through ERK1/2 and p38MAPK activation coupled with NF-κB-dependent transcription. Critically, PAR-4 activation by AYPGKF fails to induce COX-2 expression or NF-κB activation despite comparable MAPK phosphorylation, demonstrating that PAR-1-specific signaling is uniquely coupled to vasculoprotective prostacyclin synthesis [1]. For researchers investigating endothelial-inflammatory crosstalk or screening compounds that modulate vascular prostaglandin production, PAR-1 agonists provide the specific molecular trigger required, whereas PAR-4 agonists are ineffective and thrombin introduces confounding protease activity.

In Vivo Cardiovascular Pharmacology and Hemodynamic Profiling

Intravenous administration of SFLLRN (0.1-1 μmol/kg) in anesthetized rodent models produces a reproducible biphasic hemodynamic response characterized by initial hypotension followed by rapid return to baseline, decreased heart rate, and—following nitric oxide synthase inhibition with L-NAME—rebound hypertension reflecting unmasked PAR-1-mediated vasoconstriction [1]. This distinct profile contrasts with PAR-2 agonists (SLIGRL), which induce prolonged hypotension without rebound or heart rate changes. For cardiovascular pharmacology studies examining PAR-1 contributions to blood pressure regulation, thrombosis, or vascular injury responses, SFLLRN enables selective interrogation of PAR-1 pathways in vivo without confounding PAR-2 activation. The established dose-response relationship (0.1-3 μmol/kg) provides a validated framework for experimental design [1].

Calcium Mobilization and Signal Transduction Assays in PAR-1-Expressing Cells

TRAP-6 (0.01-10 μM) triggers robust intracellular calcium mobilization in heterologous expression systems and primary cells expressing PAR-1, including Xenopus oocytes, platelets, monocytes, and cultured neurons [1]. The EC₅₀ values range from 0.8 μM in platelets to 1.9 μM in neuronal preparations for structurally related PAR-1 agonists [2]. The 7-residue peptide SFLLRNP demonstrates equivalent efficacy to thrombin for calcium mobilization while activating release exclusively from internal stores, enabling protease-independent analysis of PAR-1 coupling to Gαq-mediated calcium signaling . For high-throughput screening applications, the synthetic peptide format eliminates the enzymatic variability and protease inhibitor requirements associated with thrombin, improving assay reproducibility and reducing false positives in antagonist screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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